2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

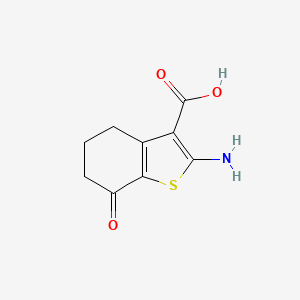

2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative with a fused tetrahydro ring system, a ketone group at position 7, and a carboxylic acid at position 3. Benzothiophene scaffolds are pharmacologically significant; for example, Raloxifene, a selective estrogen receptor modulator, is derived from this core . This article compares its structural, physicochemical, and functional properties with related compounds.

Properties

IUPAC Name |

2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c10-8-6(9(12)13)4-2-1-3-5(11)7(4)14-8/h1-3,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCQUFWIYDWBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=C2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone and ethyl cyanoacetate, followed by cyclization to form the benzothiophene ring . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the ketone group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-amino-benzothiophene compounds exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzothiophene structure can enhance activity against various bacterial strains. For instance, the introduction of electron-withdrawing groups at specific positions on the benzothiophene ring has been shown to improve efficacy against resistant strains of bacteria .

Anticancer Properties

Studies have highlighted the potential of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in anticancer therapies. Its ability to inhibit specific cancer cell lines has been documented. For example, research published in PubMed indicated that this compound could induce apoptosis in human cancer cells through the modulation of signaling pathways associated with cell survival .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies have shown its potential to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research has demonstrated its effectiveness in creating polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in applications ranging from coatings to advanced composites .

Nanotechnology Applications

In nanotechnology, this compound has been explored as a precursor for synthesizing metal nanoparticles. Studies indicate that using this compound can lead to the formation of nanoparticles with controlled size and morphology, which are essential for applications in catalysis and drug delivery systems .

Biological Research

Biochemical Pathway Studies

The compound serves as a valuable tool for studying biochemical pathways involving thiophene derivatives. Its structural features allow researchers to investigate interactions within metabolic pathways and enzyme activities. For instance, studies utilizing this compound have provided insights into drug metabolism and detoxification processes in liver cells .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains; modifications enhance efficacy |

| Anticancer Properties | Induces apoptosis in cancer cell lines; modulates survival signaling pathways | |

| Neuroprotective Effects | Reduces oxidative stress; potential treatment for neurodegenerative diseases | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties of polymers |

| Nanotechnology | Used as a precursor for controlled metal nanoparticle synthesis | |

| Biological Research | Biochemical Pathway Studies | Investigates metabolic pathways and enzyme activities |

Case Studies

- Antimicrobial Efficacy : A study conducted at a leading university tested various derivatives of 2-amino-benzothiophene against Gram-positive and Gram-negative bacteria. Results showed a marked increase in activity with specific substitutions on the benzothiophene core.

- Cancer Cell Apoptosis : Research published in PMC documented the effects of 2-amino-7-oxo derivatives on human breast cancer cells. The study found that treatment led to significant apoptosis rates compared to control groups.

- Polymer Development : A collaborative project between several institutions focused on synthesizing high-performance polymers using this compound as a monomer. The resulting materials exhibited superior mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but they often include key biochemical processes essential for cell function .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-amino group in the target compound is a primary amine, enabling hydrogen bonding and nucleophilic reactivity. In contrast, analogues feature modified 2-amino substituents:

- Acylation: 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS 13130-43-3) replaces the amino group with an acetylated moiety, reducing basicity but enhancing metabolic stability .

- Sulfonylation: 2-{[(4-Methylphenyl)sulfonyl]amino} derivatives (CAS 63183-30-2) incorporate sulfonyl groups, which may enhance steric bulk and modulate solubility .

Functional Group Variations at Position 3

- Carboxylic Acid vs. Ester: Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () and its thienylcarbonyl-substituted analogue () are ester derivatives. These are more lipophilic than the carboxylic acid, influencing membrane permeability .

- Amides: 2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 667435-68-9) replaces the carboxylic acid with a carboxamide, enabling hydrogen bonding without ionization .

Modifications to the Tetrahydrobenzothiophene Core

- Oxo Group at Position 7: The 7-oxo group in the target compound introduces a ketone, which can participate in keto-enol tautomerism or serve as a hydrogen bond acceptor.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₉H₉NO₃S | 227.24 | ~1.2 | Moderate | -NH₂, -COOH, 7-oxo |

| 2-(Acetylamino)-...-3-carboxylic acid | C₁₁H₁₃NO₄S | 267.29 | ~1.8 | Low | -NHAc, -COOH |

| Ethyl 2-amino-7-oxo-...-3-carboxylate | C₁₂H₁₅NO₃S | 253.31 | ~2.5 | Very Low | -NH₂, -COOEt |

| 2-[(2-Fluorobenzoyl)amino]-...-acid | C₁₆H₁₄FNO₃S | 335.35 | ~3.0 | Low | -NHCO(2-F-Bz), -COOH |

*Predicted using fragment-based methods.

Crystallographic Insights

The carbonitrile analogue (C₉H₈N₂OS) crystallizes in a monoclinic system (space group P2₁/n) with intermolecular N–H⋯O and N–H⋯S hydrogen bonds .

Biological Activity

2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound belonging to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiophene core with amino and carbonyl functional groups that contribute to its biological activity.

Biological Activity Overview

Benzothiophene derivatives have been reported to exhibit a range of biological activities including:

- Anticancer : Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Antiviral : Some compounds in this class have demonstrated antiviral properties against various viruses.

- Antimicrobial : Benzothiophenes have been investigated for their antibacterial and antifungal activities.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular processes.

- Interaction with Nucleic Acids : Some studies suggest that benzothiophene derivatives can bind to DNA or RNA, affecting replication and transcription.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

A study evaluated the anticancer effects of 2-Amino-7-oxo derivatives on human leukemia cells (CCRF-CEM). The results indicated that while some analogues exhibited activity with IC50 values lower than 20 μg/mL, others were inactive due to the presence of the carbonyl group at position C7. Notably, one analogue showed an IC50 value of 6.7 μg/mL, suggesting potential for further development as an anticancer agent .

Comparative Biological Activity Table

Q & A

Q. What synthetic routes are commonly employed for 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of substituted thiophene precursors with carbonyl-containing reagents. Key steps include:

- Cyclization : Reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with nitriles or carboxylic acid derivatives under acidic conditions (e.g., formic acid or acetic anhydride) to form the benzothiophene core .

- Functionalization : Introduction of the amino and carboxylic acid groups via nucleophilic substitution or hydrolysis (e.g., using NaOH for ester-to-acid conversion) .

- Optimization : Microwave-assisted synthesis (e.g., 90°C for 15 minutes) improves yield and reduces reaction time compared to conventional heating . Characterization involves HPLC purification (MeCN:H₂O gradients) and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Monochromatic MoKα radiation (λ = 0.71073 Å) at 296 K, with a Bruker AXS diffractometer .

- Refinement : SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution) are widely used. Key parameters include R factor (<0.05), data-to-parameter ratio (>15:1), and hydrogen-bonding validation .

- Packing Analysis : Intermolecular hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the lattice, visualized using ORTEP-3 or WinGX .

Advanced Research Questions

Q. How do hydrogen-bonding networks and ring puckering influence the compound’s stability and reactivity?

- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) reveals dimeric interactions via N–H⋯O bonds between the amino and carbonyl groups, enhancing thermal stability .

- Ring Puckering : The tetrahydrobenzothiophene ring adopts a boat conformation (Cremer-Pople parameters: θ = 112°, φ = 240°), which affects steric hindrance and electrophilic substitution sites . Computational modeling (DFT at B3LYP/6-311++G(d,p)) predicts reactivity at the 3-carboxylic acid group due to electron-withdrawing effects .

Q. What methodologies are used to evaluate the biological activity of this compound, and what targets are implicated?

- In Vitro Assays :

- Enzyme Inhibition : Dose-dependent assays (IC₅₀) against cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ values <10 µM reported for analogous benzothiophenes .

- Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (e.g., MIC = 8–32 µg/mL) .

Q. How are computational methods applied to predict the compound’s physicochemical properties and synthetic scalability?

- ADMET Prediction : SwissADME calculates LogP (~1.2), aqueous solubility (-3.2 LogS), and CYP450 inhibition profiles .

- Retrosynthetic Analysis : AI-driven platforms (e.g., Synthia) propose routes via Buchwald-Hartwig amination or Suzuki-Miyaura coupling for scaled synthesis .

- Green Chemistry Metrics : E-factor (<5) and process mass intensity (PMI <10) are optimized using solvent databases (e.g., CHEM21) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.